n-Dodecyl triphenylphosphonium bromide

Catalog No.
S12516505
CAS No.
M.F
C30H41BrP+
M. Wt
512.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
n-Dodecyl triphenylphosphonium bromide

Product Name

n-Dodecyl triphenylphosphonium bromide

IUPAC Name

dodecyl(triphenyl)phosphanium;hydrobromide

Molecular Formula

C30H41BrP+

Molecular Weight

512.5 g/mol

InChI

InChI=1S/C30H40P.BrH/c1-2-3-4-5-6-7-8-9-10-20-27-31(28-21-14-11-15-22-28,29-23-16-12-17-24-29)30-25-18-13-19-26-30;/h11-19,21-26H,2-10,20,27H2,1H3;1H/q+1;

InChI Key

NSIFOGPAKNSGNW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Br

n-Dodecyl triphenylphosphonium bromide is a quaternary ammonium salt characterized by its linear formula C30H40BrP\text{C}_{30}\text{H}_{40}\text{BrP} and a molecular weight of 511.52 g/mol. It appears as a white to yellow powder and is commonly used in various chemical and biological applications. The compound consists of a dodecyl group (a long-chain alkyl group) attached to a triphenylphosphonium cation, paired with a bromide anion. This structure imparts unique properties, including amphiphilicity, which allows it to interact with both hydrophilic and hydrophobic environments .

Due to its ionic nature. It can undergo hydrolysis in aqueous solutions, leading to the formation of dodecyl alcohol and triphenylphosphine. Additionally, it can react with nucleophiles, such as amines or thiols, facilitating the formation of phosphonium salts or phosphine oxides. The compound is also known to engage in phase transfer catalysis, where it aids in the transfer of reactants between immiscible phases .

Research indicates that n-Dodecyl triphenylphosphonium bromide exhibits notable biological activities. It has been studied for its potential as an antimicrobial agent, showing effectiveness against various bacterial strains. The compound's ability to disrupt microbial membranes is attributed to its amphiphilic nature, which allows it to integrate into lipid bilayers. Additionally, it has been investigated for its role in cellular processes, including mitochondrial function, where it may influence ATP production and reactive oxygen species generation .

The synthesis of n-Dodecyl triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with dodecyl bromide. This method can be summarized in the following steps:

  • Reactants Preparation: Obtain triphenylphosphine and dodecyl bromide.
  • Reaction: Mix the two reactants in an appropriate solvent (often anhydrous conditions are preferred).
  • Isolation: Upon completion of the reaction, the product is precipitated out by adding a non-solvent or through evaporation of the solvent.
  • Purification: The crude product can be purified using recrystallization techniques.

This method ensures high yields and purity of the final product .

n-Dodecyl triphenylphosphonium bromide has a wide range of applications across various fields:

  • Biological Research: Used as a tool for studying membrane dynamics and cellular processes.
  • Antimicrobial Agent: Applied in formulations aimed at combating bacterial infections.
  • Phase Transfer Catalyst: Facilitates organic reactions that require the transfer of reactants between different phases.
  • Drug Delivery Systems: Explored for its potential in enhancing the bioavailability of poorly soluble drugs .

Studies on n-Dodecyl triphenylphosphonium bromide have highlighted its interactions with biological membranes and proteins. Its amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Furthermore, interaction studies have shown that it can influence mitochondrial membranes, potentially altering mitochondrial function and energy metabolism. These interactions are crucial for understanding its biological effects and therapeutic potential .

Several compounds share structural similarities with n-Dodecyl triphenylphosphonium bromide. Here are some notable examples:

Compound NameStructure TypeUnique Features
Tetradecyl triphenylphosphonium bromideLonger alkyl chain (tetradecyl)Enhanced lipophilicity compared to dodecyl variant
Hexadecyl triphenylphosphonium bromideLonger alkyl chain (hexadecyl)Increased antimicrobial activity due to larger size
Octadecyl triphenylphosphonium bromideEven longer alkyl chain (octadecyl)Greater membrane interaction potential

These compounds differ primarily in their alkyl chain lengths, which influence their solubility, antimicrobial efficacy, and interaction with biological membranes. n-Dodecyl triphenylphosphonium bromide is unique due to its balance between hydrophilicity and lipophilicity, making it particularly versatile for both laboratory research and practical applications .

Structural Characteristics

n-Dodecyl triphenylphosphonium bromide consists of a central phosphorus atom bonded to three phenyl groups, one dodecyl chain, and a bromide counterion. Its molecular formula is C30H40BrP, with a molecular weight of 511.53 g/mol. The SMILES notation ([Br-].CCCCCCCCCCCC[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1) highlights the dodecyl chain’s linear conformation and the planar phenyl rings.

Systematic Nomenclature

The IUPAC name is dodecyl(triphenyl)phosphanium bromide, reflecting the substituents attached to the phosphorus center. Common synonyms include lauryltriphenylphosphonium bromide and N-dodecyl triphenylphosphonium bromide.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Registry Number15510-55-1
Molecular FormulaC30H40BrP
Molecular Weight511.53 g/mol
InChI KeyNSIFOGPAKNSGNW-UHFFFAOYSA-M

Hydrogen Bond Donor Count

1

Exact Mass

511.21293 g/mol

Monoisotopic Mass

511.21293 g/mol

Heavy Atom Count

32

Dates

Last modified: 08-09-2024

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